N-[4-acetyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
The synthesis of N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide involves multiple steps. The starting materials typically include indole derivatives and thiadiazole precursors. The synthetic route generally involves the following steps:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Formation of the Thiadiazole Ring: This involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization.
Spiro Compound Formation: The indole and thiadiazole rings are then connected through a spiro linkage, often involving a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide involves its interaction with various molecular targets. The indole and thiadiazole rings allow the compound to bind to specific receptors and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar compounds include other spiro-indole-thiadiazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the rings. The uniqueness of N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide lies in its specific substituents, which confer unique biological activities and chemical properties.
Some similar compounds include:
Spiro[indole-3,2’-[1,3,4]thiadiazole] derivatives: These compounds have variations in the substituents on the indole and thiadiazole rings.
Indole derivatives: Compounds with different functional groups attached to the indole ring.
Thiadiazole derivatives: Compounds with different functional groups attached to the thiadiazole ring.
These comparisons highlight the importance of specific substituents in determining the biological and chemical properties of the compound.
Properties
IUPAC Name |
N-[4-acetyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-15(27)23-21-24-26(16(2)28)22(31-21)18-11-6-7-12-19(18)25(20(22)29)13-8-14-30-17-9-4-3-5-10-17/h3-7,9-12H,8,13-14H2,1-2H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPXFFPMELFPKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCCOC4=CC=CC=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.